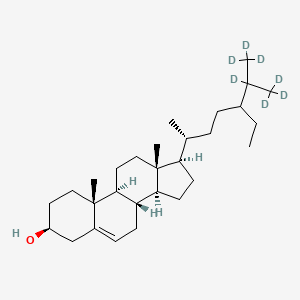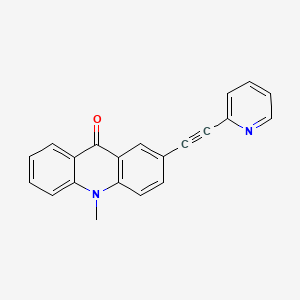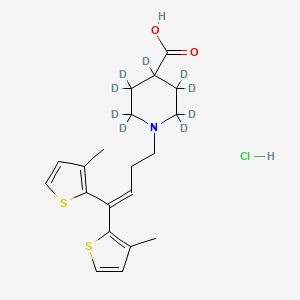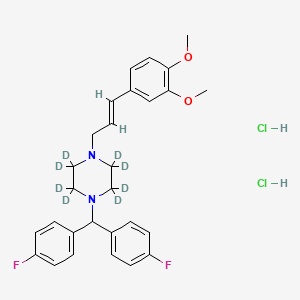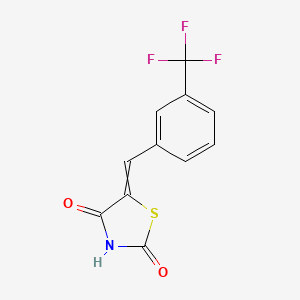
C11H6F3NO2S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SMI-4a is a potent and selective inhibitor of the serine/threonine kinase Pim-1. This compound has garnered significant attention due to its potential therapeutic applications, particularly in oncology. Pim-1 kinase is involved in various cellular processes, including cell growth, differentiation, and apoptosis. Overexpression of Pim-1 has been linked to several cancers, making it a valuable target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically involves the condensation of 3-trifluoromethylbenzaldehyde with thiazolidine-2,4-dione under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for SMI-4a are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
SMI-4a primarily undergoes substitution reactions due to the presence of reactive functional groups such as the trifluoromethyl group and the thiazolidinedione moiety. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, which can react with the electrophilic carbon in the trifluoromethyl group.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazolidinedione ring.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups in the thiazolidinedione ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
Chemistry: Used as a tool compound to study the inhibition of Pim-1 kinase and its downstream effects.
Biology: Investigated for its role in regulating cell cycle progression and apoptosis in various cell lines.
Medicine: Explored as a potential therapeutic agent for treating cancers such as non-small cell lung cancer, prostate cancer, and acute lymphoblastic leukemia
Mechanism of Action
SMI-4a exerts its effects by selectively inhibiting Pim-1 kinase activity. This inhibition leads to the downregulation of the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation. By blocking this pathway, SMI-4a induces cell cycle arrest and promotes apoptosis in cancer cells . The compound also affects other molecular targets such as c-myc and p27Kip1, further contributing to its anti-cancer properties .
Comparison with Similar Compounds
SMI-4a is unique in its high selectivity for Pim-1 kinase compared to other serine/threonine kinases. Similar compounds include:
AZD1208: Another Pim kinase inhibitor with broader activity against Pim-1, Pim-2, and Pim-3.
SGI-1776: A Pim kinase inhibitor that also targets other kinases like FLT3 and JAK2.
TP-3654:
SMI-4a stands out due to its potent and selective inhibition of Pim-1, making it a valuable tool for studying Pim-1-related pathways and developing targeted cancer therapies .
Properties
IUPAC Name |
5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2S/c12-11(13,14)7-3-1-2-6(4-7)5-8-9(16)15-10(17)18-8/h1-5H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJLOFCOEOHFKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=C2C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
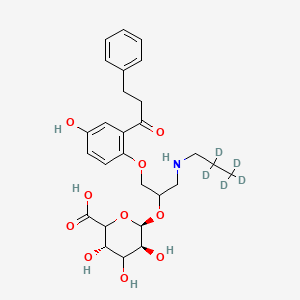
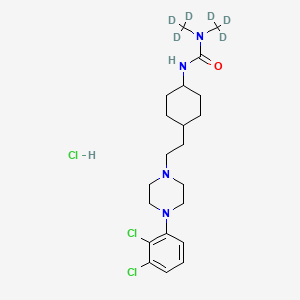



![2-(hydroxymethyl)-6-[[(1S,9R,14R)-14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]oxane-3,4,5-triol](/img/structure/B12431714.png)
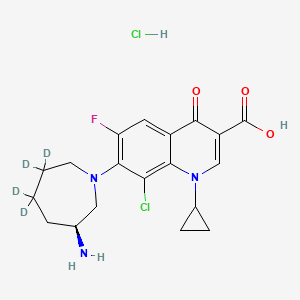
![(2R)-2-acetamido-3-[[2-amino-9-[(4-chlorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12431720.png)

